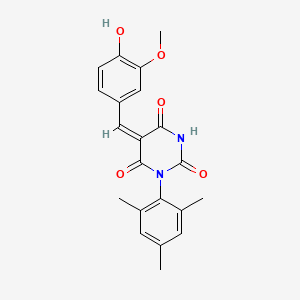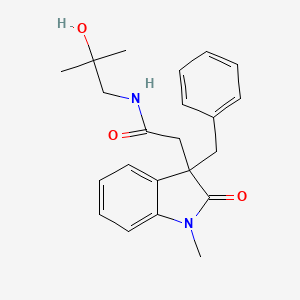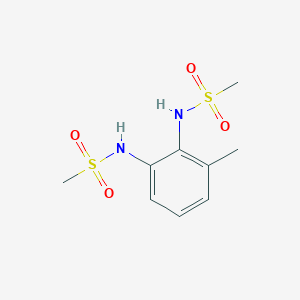
5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HM-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. HM-3 is a derivative of pyrimidine and has been shown to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of biological activities. 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a versatile compound for scientific research. However, one of the limitations of using 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential toxicity. 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved potency and selectivity. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models and humans. Finally, 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in the treatment of neurodegenerative diseases, and future research may focus on its clinical applications in this area.
Conclusion
In conclusion, 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been extensively studied for its potential applications in scientific research. 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties. While there are limitations to the use of 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments, its versatility and potential clinical applications make it an important compound for future research.
Synthesemethoden
The synthesis of 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with mesityl oxide and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to cyclization to form the pyrimidine ring. The final step involves the addition of hydroxylamine hydrochloride to obtain the desired product, 5-(4-hydroxy-3-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-11-7-12(2)18(13(3)8-11)23-20(26)15(19(25)22-21(23)27)9-14-5-6-16(24)17(10-14)28-4/h5-10,24H,1-4H3,(H,22,25,27)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSGUHGOIFAUEM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5461579.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461581.png)
![N-benzyl-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B5461594.png)
![2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5461604.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5461609.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5461617.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5461620.png)

![5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole](/img/structure/B5461636.png)

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5461658.png)

![4-benzyl-3-ethyl-1-thieno[2,3-d]pyrimidin-4-yl-1,4-diazepan-5-one](/img/structure/B5461669.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5461685.png)